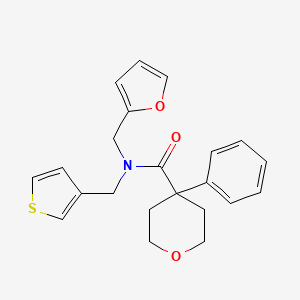

N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c24-21(22(9-12-25-13-10-22)19-5-2-1-3-6-19)23(15-18-8-14-27-17-18)16-20-7-4-11-26-20/h1-8,11,14,17H,9-10,12-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZCTEKFBWTCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran ring, followed by the introduction of the furan, phenyl, and thiophene groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The phenyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the compound could produce a range of hydrogenated derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

<sup>a</sup>logP values estimated using fragment-based methods (e.g., XLogP3).

Key Observations:

- Molecular Weight and Lipophilicity : The target compound exhibits a higher molecular weight (422.5 vs. 399–411 g/mol) and lower logP (3.2 vs. 4.0–4.5) compared to the patent examples, suggesting improved aqueous solubility due to its polar heteroaromatic substituents.

- This may enhance interactions with polar biological targets.

Biological Activity

N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide, with the CAS number 1219844-30-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is C22H23NO3S, with a molecular weight of 381.5 g/mol. The compound features a tetrahydro-pyran ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H23NO3S |

| Molecular Weight | 381.5 g/mol |

| CAS Number | 1219844-30-0 |

Antitumor Activity

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide exhibit significant antitumor properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The structure activity relationship (SAR) analysis suggests that the presence of specific functional groups can enhance antitumor efficacy.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays were performed on several derivatives of this compound. The results showed that modifications in the phenyl and furan rings significantly influenced the IC50 values:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF7 (Breast) | 1.61 ± 1.92 |

| Compound B | HT29 (Colon) | 1.98 ± 1.22 |

These findings underscore the importance of specific substituents in enhancing biological activity.

Antimicrobial Activity

The antimicrobial properties of N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide have also been explored. Studies indicate that similar compounds exhibit potent activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Testing

Testing against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

The proposed mechanism of action for compounds in this class involves inhibition of key enzymes involved in cell proliferation and survival pathways, such as Bcl-2 family proteins. Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts with target proteins, leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide, and how do reaction conditions influence yield?

- Answer: The synthesis typically involves multi-step protocols, including protection/deprotection strategies for heterocyclic moieties (e.g., furan and thiophene), nucleophilic substitution, and carboxamide coupling. For example, similar compounds use tetrahydro-2H-pyran protection with 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate (PPTS) in dry dichloromethane, followed by reduction with lithium aluminum hydride (LAH) in THF . Key factors affecting yield include solvent polarity, temperature control, and stoichiometric ratios of reagents. Yields should be optimized via TLC monitoring and column chromatography purification .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

- Answer:

- 1H/13C NMR: Assign peaks for the tetrahydro-2H-pyran ring (δ 1.5–4.0 ppm), furan (δ 6.3–7.4 ppm), and thiophene (δ 7.0–7.5 ppm).

- IR Spectroscopy: Confirm carboxamide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H bends.

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns.

- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. What are the solubility profiles of this compound in common solvents, and how do they guide experimental design?

- Answer: The compound is likely sparingly soluble in polar solvents (e.g., water) due to its hydrophobic aryl and heterocyclic groups. Solubility in DMSO or DMF facilitates in vitro assays, while chloroform or THF is preferred for synthetic steps. Pre-experiment solubility screening via gravimetric analysis or spectrophotometry is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in the tetrahydro-2H-pyran core and N-substituents?

- Answer: Single-crystal X-ray diffraction can determine absolute configuration, particularly for the tetrahydro-2H-pyran chair conformation and substituent orientation. For example, similar carboxamides are crystallized in ethanol/water mixtures, with data refined using SHELXL . Discrepancies between computational (DFT) and experimental data should be analyzed via R-factor convergence (<5%) .

Q. What strategies mitigate stability issues under varying pH and temperature conditions during biological assays?

- Answer:

- pH Stability: Conduct accelerated stability studies (e.g., 25°C, pH 3–10) with LC-MS monitoring. Buffered solutions (PBS, pH 7.4) are ideal for short-term storage.

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Lyophilization improves long-term stability for in vivo studies .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Answer:

- Replicate Experiments: Ensure identical assay conditions (e.g., cell lines, incubation times).

- Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization.

- Meta-Analysis: Compare data with structurally analogous compounds (e.g., pyrazole-3-carboxamides) to identify structure-activity trends .

Methodological Considerations

- Safety Protocols: Handle with nitrile gloves and fume hoods due to potential respiratory hazards. Refer to Safety Data Sheets (SDS) for emergency procedures (e.g., eye irrigation with saline) .

- Data Reproducibility: Document reaction parameters (e.g., inert atmosphere, stirring rates) and share raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.